molecular formula C18H16ClN5O3S B12139324 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12139324
M. Wt: 417.9 g/mol
InChI Key: QWWBJTGYJJHXLO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using chlorobenzene derivatives.

    Formation of the Benzodioxin Moiety: The benzodioxin ring is formed through a cyclization reaction involving catechol derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the triazole ring with the benzodioxin moiety through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives and other reduced products.

    Substitution: Substituted chlorophenyl derivatives and other substituted products.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide shares structural similarities with other triazole derivatives, such as:

      1,2,4-Triazole: A simple triazole compound with various applications in medicinal chemistry.

      Chlorophenyl Triazoles: Compounds with a chlorophenyl group attached to a triazole ring, known for their biological activities.

      Benzodioxin Derivatives: Compounds containing a benzodioxin moiety, used in the development of pharmaceuticals and materials.

Uniqueness

    Structural Complexity: The unique combination of a triazole ring, chlorophenyl group, and benzodioxin moiety sets this compound apart from simpler triazole derivatives.

Properties

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H16ClN5O3S/c19-13-4-2-1-3-12(13)17-22-23-18(24(17)20)28-10-16(25)21-11-5-6-14-15(9-11)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)

InChI Key

QWWBJTGYJJHXLO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4Cl

Origin of Product

United States

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